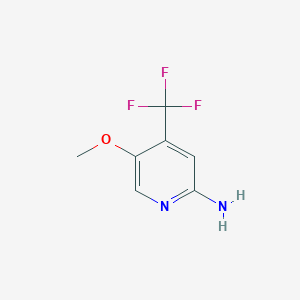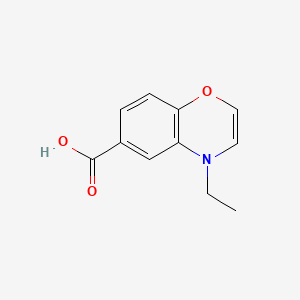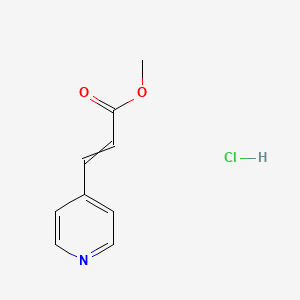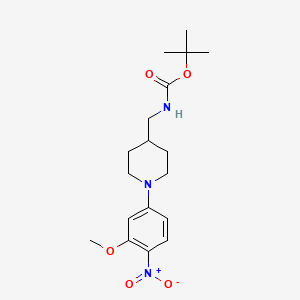
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine is a complex organic compound that belongs to the class of naphthalenemethanamines This compound is characterized by the presence of a dichlorophenyl group and a methylamino group attached to a tetrahydronaphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylamino Group: This can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Interaction with cell surface or intracellular receptors.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenemethanamine: Lacks the methylamino group.
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(ethylamino)-2-naphthalenemethanamine: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine may confer unique properties, such as increased binding affinity to certain receptors or altered pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C18H20Cl2N2 |
|---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
(1S,4S)-7-(aminomethyl)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H20Cl2N2/c1-22-18-7-5-13(12-3-6-16(19)17(20)9-12)14-4-2-11(10-21)8-15(14)18/h2-4,6,8-9,13,18,22H,5,7,10,21H2,1H3/t13-,18-/m0/s1 |
InChI-Schlüssel |
DAFJATQAJCYMSG-UGSOOPFHSA-N |
Isomerische SMILES |
CN[C@H]1CC[C@H](C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CNC1CCC(C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)



![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)


![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
